molecular formula C23H21ClN4O3 B2624981 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile CAS No. 946200-32-4

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile

Cat. No. B2624981
CAS RN: 946200-32-4
M. Wt: 436.9
InChI Key: CAXMRJGXPQXGEG-UHFFFAOYSA-N
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Description

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile, also known as CBP-307, is a novel small molecule that has gained significant interest in the field of medicinal chemistry. It is a potent and selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme, which is involved in the regulation of various cellular processes.

Mechanism of Action

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile selectively inhibits the PDE4 enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile increases cAMP levels, leading to downstream effects such as the activation of protein kinase A (PKA) and the modulation of various signaling pathways. The exact mechanism of action of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile is still under investigation, but it is believed to involve the regulation of pro-inflammatory cytokines, neurotransmitters, and other signaling molecules.
Biochemical and physiological effects:
5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has been shown to have a variety of biochemical and physiological effects, including the modulation of immune responses, the regulation of neurotransmitter levels, and the improvement of cognitive function. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has also been shown to reduce airway hyperresponsiveness in animal models of asthma and COPD.

Advantages and Limitations for Lab Experiments

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has several advantages for use in lab experiments, including its high potency and selectivity for PDE4, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its relatively short half-life and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for the research and development of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile. One area of interest is the potential use of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile as a potential therapeutic agent for respiratory disorders such as asthma and COPD. Further optimization of the pharmacokinetic properties of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile may also be necessary to improve its efficacy and safety in clinical trials.
Conclusion:
In conclusion, 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile is a novel small molecule that has shown promising results in preclinical models of inflammation, neurodegenerative diseases, and psychiatric disorders. Its selective inhibition of the PDE4 enzyme makes it a potential therapeutic agent for a variety of diseases, including respiratory disorders and neurodegenerative diseases. Further research and development of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 2-(4-ethoxyphenyl)oxazole-4-carbonitrile, which is then reacted with 4-(2-chlorobenzoyl)piperazine to give the final product. The synthesis of 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has been optimized to provide high yields and purity, making it suitable for further research and development.

Scientific Research Applications

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has been extensively studied in various preclinical models, including animal models of inflammation, neurodegenerative diseases, and psychiatric disorders. It has shown promising results in reducing inflammation, improving cognitive function, and reducing anxiety and depression-like behaviors. 5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile has also been shown to have a potential therapeutic effect in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders.

properties

IUPAC Name

5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-(4-ethoxyphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-2-30-17-9-7-16(8-10-17)21-26-20(15-25)23(31-21)28-13-11-27(12-14-28)22(29)18-5-3-4-6-19(18)24/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXMRJGXPQXGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(2-Chlorobenzoyl)piperazin-1-yl)-2-(4-ethoxyphenyl)oxazole-4-carbonitrile

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